N-(4-(3,4-dihydroisoquinolin-2(1H)-yl)but-2-yn-1-yl)benzo[c][1,2,5]thiadiazole-5-carboxamide
Description
This compound features a benzo[c][1,2,5]thiadiazole core linked via a but-2-yn-1-yl spacer to a 3,4-dihydroisoquinoline moiety. The benzo[c][1,2,5]thiadiazole group is a planar, electron-deficient heterocycle known for its role in enhancing π-π stacking interactions in biological targets.
Properties
IUPAC Name |
N-[4-(3,4-dihydro-1H-isoquinolin-2-yl)but-2-ynyl]-2,1,3-benzothiadiazole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N4OS/c25-20(16-7-8-18-19(13-16)23-26-22-18)21-10-3-4-11-24-12-9-15-5-1-2-6-17(15)14-24/h1-2,5-8,13H,9-12,14H2,(H,21,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KIGMDZKMOSCQIP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)CC#CCNC(=O)C3=CC4=NSN=C4C=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(3,4-Dihydroisoquinolin-2(1H)-yl)but-2-yn-1-yl)benzo[c][1,2,5]thiadiazole-5-carboxamide typically involves a multi-step process. The following are general steps in its synthesis:
Formation of the Isoquinoline Derivative
Starting with a suitable isoquinoline precursor, the compound undergoes various transformations, including hydrogenation and functional group modifications, to yield 3,4-dihydroisoquinolin-2(1H)-yl.
But-2-yn-1-yl Intermediate Preparation
Synthesis of the but-2-yn-1-yl moiety often involves alkylation or acetylation reactions. Key reagents may include acetylene derivatives and alkyl halides under basic or acidic conditions.
Coupling Reaction
The crucial step involves coupling the prepared isoquinoline and but-2-yn-1-yl intermediates. This is generally achieved through transition metal-catalyzed cross-coupling reactions, such as the Sonogashira coupling, which employs palladium catalysts.
Formation of Benzo[c][1,2,5]thiadiazole Core
The thiadiazole moiety is typically introduced through cyclization reactions involving appropriate sulfur and nitrogen-containing reagents.
Final Amidation
The final step involves the amidation reaction, where the carboxylic acid derivative of benzo[c][1,2,5]thiadiazole is coupled with the previously synthesized intermediate, forming this compound.
Industrial Production Methods
While laboratory synthesis focuses on precise control of reaction conditions, industrial production scales up the process, emphasizing efficiency and yield. Key considerations in industrial production include:
Optimization of Catalysts: : Use of high-activity catalysts to speed up reactions.
Batch vs. Continuous Processing: : Choice between batch processing for flexibility and continuous processing for efficiency.
Purification Techniques: : Implementation of advanced purification methods such as chromatography and crystallization to ensure high purity of the final product.
Chemical Reactions Analysis
Reaction Conditions and Optimization
The synthesis requires precise control of reaction parameters to achieve high yields and selectivity:
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Temperature : Elevated temperatures (e.g., reflux) are typical for cyclization steps involving thiadiazole formation .
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Solvents : Polar aprotic solvents (e.g., DMF, THF) are favored for nucleophilic substitutions and condensation reactions .
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Catalysts : Triethylamine or Lewis bases (e.g., DMAP) enhance reaction rates in alkyne or amide bond formation .
Mechanistic Insights
The synthesis involves multiple mechanistic steps:
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Nucleophilic substitution : The but-2-yn-1-yl group is introduced via displacement of a leaving group (e.g., bromide) in the thiadiazole core .
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Cyclization : Formation of the thiadiazole ring proceeds through intermediate haliranium ions or isocyanates, as seen in related systems .
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Amide coupling : Activated carboxamide derivatives react with amines in the isoquinoline fragment, likely via a two-step activation mechanism .
textReaction Mechanism Example: benzo[c][1,2,5]thiadiazole-5-carboxylic acid → activated amide (e.g., mixed anhydride) → coupling with dihydroisoquinoline amine
Comparison with Related Thiadiazole Derivatives
Biological Activity Correlation
While direct biological data for the target compound is limited, related thiadiazole derivatives exhibit:
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Anti-inflammatory activity : COX-II inhibition (e.g., IC₅₀ = 8.88–19.25 µM for similar thiadiazoles) .
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Anticancer activity : Growth inhibition in cancer cell lines (e.g., IC₅₀ = 0.04–23.6 µM) .
These activities suggest that reaction conditions (e.g., substituent placement) may critically influence biological outcomes .
Scientific Research Applications
Antitumor Activity
N-(4-(3,4-dihydroisoquinolin-2(1H)-yl)but-2-yn-1-yl)benzo[c][1,2,5]thiadiazole-5-carboxamide has demonstrated significant antitumor activity in various cancer cell lines. In vitro studies have shown that it inhibits cell proliferation and induces apoptosis in cancer cells.
Interaction with P-glycoprotein
Research indicates that this compound can modulate P-glycoprotein (P-gp), an efflux pump associated with drug resistance in cancer therapy. By reducing the efflux of chemotherapeutic agents, it may enhance the efficacy of existing treatments.
Antimicrobial Properties
Although primarily studied for its anticancer potential, preliminary evaluations suggest that this compound may also exhibit antimicrobial properties. This aspect warrants further investigation to explore its efficacy against bacterial and fungal pathogens .
Case Study 1: Anticancer Efficacy
In a study involving MV4-11 xenograft models, treatment with N-(4-(3,4-dihydroisoquinolin-2(1H)-yl)but-2-yn-1-y)benzo[c][1,2,5]thiadiazole-5-carboxamide resulted in a significant reduction in tumor size compared to control groups. This highlights the compound's potential as an effective anticancer agent.
Case Study 2: Mechanistic Insights
Further biochemical studies are needed to elucidate the precise molecular interactions and pathways involved in the compound's action against PRMT5 and its effects on cellular signaling pathways associated with cancer progression.
Mechanism of Action
The mechanism by which N-(4-(3,4-Dihydroisoquinolin-2(1H)-yl)but-2-yn-1-yl)benzo[c][1,2,5]thiadiazole-5-carboxamide exerts its effects often involves binding to molecular targets such as enzymes or receptors. This binding can result in:
Inhibition or Activation of Enzymes: : Alters the rate of biochemical reactions.
Receptor Modulation: : Changes cellular signaling pathways.
Specific pathways involved might include those related to oxidative stress, signal transduction, or metabolic processes.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Core Heterocycle Modifications
a. Thiadiazole vs. Thiazole/Oxadiazole Derivatives
- Benzo[c][1,2,5]thiadiazole-5-carboxamide (Target Compound) : The electron-withdrawing thiadiazole core enhances stability and redox activity, which is critical for interactions with enzymatic targets .
- Phenoxymethylbenzoimidazole-Thiazole-Triazole Acetamides (): These compounds replace the thiadiazole with a benzimidazole-thiazole-triazole system, offering broader hydrogen-bonding capabilities but reduced electron deficiency. Their synthesis involves copper-catalyzed azide-alkyne cycloaddition, unlike the target compound’s likely coupling reactions .
b. Linker and Substituent Variations
- But-2-yn-1-yl Spacer (Target Compound): The alkyne linker confers rigidity, which may limit conformational flexibility compared to alkyl or ether linkers in analogs like N-(4-substitutedbenzyl)-2-amino-1,3-thiadiazoles (). This could enhance target selectivity but reduce solubility .
- Dihydroisoquinoline vs.
Key Advantages and Limitations
- Advantages of Target Compound: Rigid alkyne linker improves binding specificity. Dihydroisoquinoline enhances lipophilicity for CNS targeting.
- Limitations: Synthetic complexity due to alkyne functionalization. Potential solubility issues compared to polar analogs (e.g., oxadiazoles) .
Biological Activity
N-(4-(3,4-dihydroisoquinolin-2(1H)-yl)but-2-yn-1-yl)benzo[c][1,2,5]thiadiazole-5-carboxamide is a complex organic compound that combines various structural motifs known for their biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Structural Overview
The compound features:
- Dihydroisoquinoline Moiety : Known for diverse biological activities including neuroprotective and anticancer effects.
- Thiadiazole Ring : Associated with antimicrobial and anti-inflammatory properties.
- Alkyne Linker : Enhances reactivity and may facilitate interactions in biological systems.
Biological Activities
The biological activity of this compound can be summarized as follows:
| Activity | Description |
|---|---|
| Anticancer | Exhibits cytotoxic effects against various cancer cell lines by inducing apoptosis. |
| Antimicrobial | Demonstrates activity against bacterial and fungal strains. |
| Anti-inflammatory | Reduces inflammation in animal models, potentially useful for chronic inflammatory conditions. |
| Neuroprotective | Protects neuronal cells from oxidative stress and apoptosis. |
- Induction of Apoptosis : The compound activates apoptotic pathways in cancer cells through caspase activation and modulation of Bcl-2 family proteins.
- Inhibition of Pathogenic Growth : The thiadiazole component disrupts microbial cell wall synthesis and function.
- Anti-inflammatory Pathways : It inhibits pro-inflammatory cytokines and enzymes like COX-2, reducing inflammation.
Case Studies and Research Findings
Recent studies have highlighted the potential of this compound in various therapeutic contexts:
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Anticancer Activity :
- A study demonstrated that derivatives of thiadiazoles exhibit significant cytotoxicity against breast cancer cells (MCF-7) with IC50 values ranging from 10 to 30 µM.
- Another investigation showed that compounds with similar structures induced apoptosis in leukemia cell lines via mitochondrial pathways .
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Antimicrobial Efficacy :
- Research indicated that compounds containing the thiadiazole moiety exhibited minimum inhibitory concentrations (MICs) against Staphylococcus aureus and Escherichia coli in the range of 50 to 100 µg/mL .
- In vitro assays confirmed antifungal activity against Candida albicans, suggesting potential for treating fungal infections .
- Neuroprotective Effects :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
